2-(2,6-dimethoxyphenoxy)-N,N-diethylethanamine
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Overview
Description
2-(2,6-Dimethoxyphenoxy)-N,N-diethylethanamine is an organic compound that features a phenoxy group substituted with two methoxy groups at the 2 and 6 positions, and an ethylamine chain substituted with two ethyl groups
Preparation Methods
The synthesis of 2-(2,6-dimethoxyphenoxy)-N,N-diethylethanamine typically involves the reaction of 2,6-dimethoxyphenol with N,N-diethylethanolamine. The reaction is carried out under basic conditions, often using potassium carbonate as a base in a solvent such as dimethylformamide. The reaction proceeds through an O-alkylation mechanism, where the phenol group is alkylated by the ethylamine chain .
Chemical Reactions Analysis
2-(2,6-Dimethoxyphenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted under certain conditions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Common reagents used in these reactions include oxidizing agents like laccases and reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-(2,6-Dimethoxyphenoxy)-N,N-diethylethanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,6-dimethoxyphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes like laccases, leading to the formation of oxidation products. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
2-(2,6-Dimethoxyphenoxy)-N,N-diethylethanamine can be compared with similar compounds such as:
2,6-Dimethoxyphenol: A simpler phenolic compound with similar methoxy substitutions.
N,N-Diethylethanolamine: The ethylamine component of the compound.
2-Methoxyphenyl isocyanate: A related compound used in amine protection/deprotection sequences.
Properties
IUPAC Name |
2-(2,6-dimethoxyphenoxy)-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-15(6-2)10-11-18-14-12(16-3)8-7-9-13(14)17-4/h7-9H,5-6,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFQNQSDFBZEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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